1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions that include the formation of thiophene and benzothiazepine rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis, and various oxidizing and reducing agents for modifying the compound’s structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiol derivatives.
Scientific Research Applications
6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are known for their pharmacological properties.
Benzothiazepine Derivatives: Compounds such as diltiazem, which is used as a calcium channel blocker in cardiovascular diseases.
Uniqueness
What sets 6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its unique combination of thiophene and benzothiazepine rings, which may confer distinct biological and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C19H17N3O3S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O3S2/c1-21-17(23)16(18(24)22(2)19(21)25)12-10-15(14-8-5-9-26-14)27-13-7-4-3-6-11(13)20-12/h3-9,15,23H,10H2,1-2H3 |
InChI Key |
ZPYUKBQBGDVVGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4)O |
Origin of Product |
United States |
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